molecular formula C25H14ClN3O2S2 B304527 N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide

Cat. No. B304527
M. Wt: 488 g/mol
InChI Key: STURLCQJFFOZSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAKs are involved in the signaling pathways of cytokines and growth factors, and their dysregulation has been implicated in a variety of diseases, including autoimmune disorders, cancer, and inflammatory conditions. CP-690,550 has shown promise as a therapeutic agent in preclinical and clinical studies, and its synthesis, mechanism of action, and potential applications will be discussed in

Mechanism of Action

N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide inhibits JAK3 by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation and activation. JAK3 is primarily expressed in immune cells, particularly T cells, and is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines play critical roles in the differentiation, proliferation, and survival of immune cells, and their dysregulation has been implicated in autoimmune disorders and cancer. By inhibiting JAK3, N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide blocks the downstream effects of these cytokines, leading to reduced inflammation and immune cell proliferation.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide has been shown to have several biochemical and physiological effects in preclinical and clinical studies. In vitro studies have shown that N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide inhibits T cell activation and proliferation, cytokine production, and chemotaxis. In vivo studies in animal models have shown that N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide reduces inflammation and immune cell infiltration in several organs, including the joints, skin, and central nervous system. In clinical trials, N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide has been shown to reduce disease activity and improve symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide has several advantages for lab experiments, including its high selectivity and potency for JAK3, its ability to block cytokine signaling in immune cells, and its potential therapeutic applications for autoimmune disorders and cancer. However, there are also limitations to its use in lab experiments, including its proprietary synthesis method, its potential toxicity and side effects, and the need for further studies to determine its long-term safety and efficacy.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide and its potential therapeutic applications. One area of interest is the development of more selective JAK inhibitors that can target specific JAK isoforms and cytokine signaling pathways. Another area of interest is the combination of JAK inhibitors with other therapeutic agents, such as biologics or small molecule inhibitors, to enhance their efficacy and reduce toxicity. Finally, there is a need for further studies to determine the long-term safety and efficacy of JAK inhibitors in treating autoimmune disorders and cancer.

Synthesis Methods

N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of key intermediates, followed by coupling and sulfuration reactions to form the final product. The exact details of the synthesis are proprietary, but several patents and publications describe the general process. For example, a 2006 patent by Pfizer Inc. (US Patent No. 7,105,499) describes a method for preparing N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide using a thieno[3,2-d]pyrimidine intermediate that is coupled with a chloroacetamide derivative and then sulfonated to form the final product.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide has been studied extensively in preclinical and clinical settings for its potential therapeutic applications. In vitro studies have shown that N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide inhibits JAK3 with high selectivity and potency, and it has been shown to block cytokine signaling in T cells and other immune cells. This suggests that N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide may be effective in treating autoimmune disorders such as rheumatoid arthritis, psoriasis, and multiple sclerosis, which are characterized by dysregulated immune responses. In addition, N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide has shown promise in treating certain types of cancers, such as leukemia and lymphoma, which also involve dysregulated JAK signaling pathways.

properties

Product Name

N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide

Molecular Formula

C25H14ClN3O2S2

Molecular Weight

488 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(3-cyano-9-oxo-4-thiophen-2-ylindeno[2,1-b]pyridin-2-yl)sulfanylacetamide

InChI

InChI=1S/C25H14ClN3O2S2/c26-14-7-9-15(10-8-14)28-20(30)13-33-25-18(12-27)21(19-6-3-11-32-19)22-16-4-1-2-5-17(16)24(31)23(22)29-25/h1-11H,13H2,(H,28,30)

InChI Key

STURLCQJFFOZSB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C2=O)N=C(C(=C3C4=CC=CS4)C#N)SCC(=O)NC5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)N=C(C(=C3C4=CC=CS4)C#N)SCC(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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